molecular formula C19H20ClN3O8 B14693402 Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate (ester) CAS No. 25998-08-7

Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate (ester)

Cat. No.: B14693402
CAS No.: 25998-08-7
M. Wt: 453.8 g/mol
InChI Key: QQFIGIHRZNOFMZ-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate (ester) is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its intricate molecular structure, which includes multiple functional groups such as esters, amides, and carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Esterification: The initial step involves the esterification of acetic acid with a suitable alcohol in the presence of an acid catalyst.

    Chlorination: The ester is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus trichloride.

    Amidation: The chlorinated ester undergoes amidation with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide in the presence of a base.

    Carbamate Formation: Finally, the compound is treated with a carbamoylating agent to form the desired carbamate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The ester and carbamate groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide: Similar structure but without the carbamate group.

    Acetic acid, chloro-, 1-ester with N-(2,3,5,8-tetrahydro-1-hydroxy-9-(hydroxymethyl)-7-methoxy-6-methyl-5,8-dioxo-1H-pyrrolo(1,2-a)indol-2-yl)acetamide carbamate: Similar structure but with different substituents.

Uniqueness

The presence of multiple functional groups, including esters, amides, and carbamates, makes this compound unique

Properties

CAS No.

25998-08-7

Molecular Formula

C19H20ClN3O8

Molecular Weight

453.8 g/mol

IUPAC Name

[2-acetamido-4-(carbamoyloxymethyl)-6-methoxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl] 2-chloroacetate

InChI

InChI=1S/C19H20ClN3O8/c1-7-15(26)14-12(16(27)17(7)29-3)9(6-30-19(21)28)13-18(31-11(25)4-20)10(5-23(13)14)22-8(2)24/h10,18H,4-6H2,1-3H3,(H2,21,28)(H,22,24)

InChI Key

QQFIGIHRZNOFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)OC(=O)CCl)NC(=O)C)OC

Origin of Product

United States

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